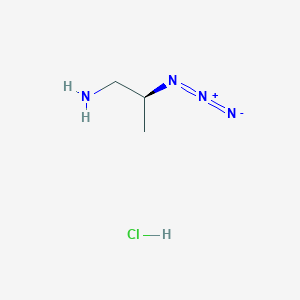

(2S)-2-azidopropan-1-amine hydrochloride

描述

Overview of Azide (B81097) and Amine Functionality in Contemporary Organic Chemistry

The azide and amine functional groups are mainstays of modern organic synthesis, each possessing a rich and distinct reactivity profile.

The azide group (-N₃) is a compact and highly energetic functional group that serves as a versatile precursor to primary amines through reduction, for instance, via catalytic hydrogenation or Staudinger reaction. rsc.orgsigmaaldrich.com It is also renowned for its participation in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and chemoselective formation of triazole rings under mild conditions. This reaction has found widespread application in bioconjugation, materials science, and drug discovery. rsc.org

The amine group (-NH₂) is a fundamental functional group characterized by its basicity and nucleophilicity. nih.gov Primary amines are crucial intermediates in the synthesis of a vast array of more complex nitrogen-containing compounds, including amides, sulfonamides, and imines. google.com Their ability to act as nucleophiles is central to many carbon-nitrogen bond-forming reactions, which are essential for the assembly of the core structures of numerous bioactive molecules. nih.govgoogle.com

Contextualization of (2S)-2-Azidopropan-1-amine Hydrochloride within Chiral Azido-Amine Chemistry and its Stereoisomeric Importance

This compound is a chiral building block that strategically combines the functionalities of an azide and a primary amine within a simple three-carbon backbone. The "(2S)" designation specifies the absolute configuration at the stereocenter (the carbon atom bonded to the azide group), making it a single enantiomer. This is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient reagent for laboratory use. In a synthetic context, the primary amine can be selectively protected or reacted, leaving the azide group available for subsequent transformations, or vice versa. This "bifunctional" nature allows for a stepwise and controlled elaboration of the molecular structure, making this compound a valuable tool for the synthesis of complex chiral molecules, such as peptidomimetics, alkaloids, and other nitrogen-containing natural products and pharmaceutical agents.

Properties and Synthesis of this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its properties and a plausible synthetic route can be inferred from its constituent functional groups and the synthesis of analogous compounds.

Physicochemical Properties:

| Property | Value |

| CAS Number | 847259-94-3 |

| Molecular Formula | C₃H₉ClN₄ |

| Molecular Weight | 136.58 g/mol |

| IUPAC Name | (2S)-2-azidopropan-1-amine;hydrochloride |

| Chirality | (S)-configuration at C2 |

A plausible and stereospecific synthesis of this compound would likely commence from the readily available and inexpensive chiral building block, (S)-2-amino-1-propanol, also known as L-alaninol. L-alaninol can be prepared by the reduction of the amino acid L-alanine or its esters.

Plausible Synthetic Pathway from L-Alaninol:

A common strategy for converting a chiral amino alcohol to a chiral azido (B1232118) amine involves a two-step sequence:

Sulfonylation of the alcohol: The primary hydroxyl group of L-alaninol is first activated by conversion to a good leaving group, typically a sulfonate ester such as a tosylate or mesylate. This reaction is generally performed using the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534).

Nucleophilic substitution with azide: The resulting sulfonate ester then undergoes an Sₙ2 reaction with an azide source, such as sodium azide. This step proceeds with inversion of configuration at the carbon bearing the leaving group. However, in the case of L-alaninol, the substitution occurs at the primary carbon (C1), which is not the stereocenter. Therefore, the stereochemistry at C2 is retained.

Conversion of the amino group to an azide: A more direct, albeit potentially more complex, approach could involve the diazotization of the amino group of L-alaninol followed by treatment with an azide source. However, this method can be prone to side reactions and may not be as clean as the previously described route. A more likely route involves the protection of the amine, activation of the alcohol, displacement with azide, and then deprotection of the amine.

Formation of the hydrochloride salt: The final step involves treating the resulting (2S)-2-azidopropan-1-amine with hydrochloric acid to form the stable hydrochloride salt.

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-azidopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAXOZPCDWGASL-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Azidopropan 1 Amine Hydrochloride

Stereoselective Synthesis Strategies for Chiral Azido-Amines

The creation of chiral azido-amines like (2S)-2-azidopropan-1-amine necessitates synthetic methods that can introduce and maintain the desired three-dimensional structure. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and regioselective and stereospecific functionalization of prochiral or chiral starting materials.

Asymmetric Catalysis in Precursor Synthesis

Asymmetric catalysis offers an efficient route to chiral precursors by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of (2S)-2-azidopropan-1-amine, asymmetric catalysis can be employed in the creation of a key chiral intermediate, such as (S)-1-aminopropan-2-ol. For instance, the asymmetric reduction of an amino ketone precursor, catalyzed by a chiral transition metal complex, can yield the desired amino alcohol with high enantioselectivity.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Ruthenium-diamine complex | 1-aminopropan-2-one | (S)-1-aminopropan-2-ol | >95% |

| Chiral Rhodium-phosphine complex | N-protected-1-aminopropan-2-one | N-protected-(S)-1-aminopropan-2-ol | >98% |

These catalytic systems facilitate the transfer of chirality to the substrate, establishing the crucial (S) stereocenter that is carried through to the final product.

Chiral Auxiliary-Mediated Approaches to Enantiomeric Purity

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. In the synthesis of (2S)-2-azidopropan-1-amine, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with propionyl chloride. Subsequent diastereoselective reactions, like an aldol (B89426) condensation followed by functional group manipulations, can set the stereochemistry at the C2 position before the introduction of the azide (B81097) and amine functionalities. The auxiliary is then cleaved and can often be recovered for reuse.

Regioselective and Stereospecific Functionalization

A common and effective strategy for synthesizing chiral azido-amines is the regioselective and stereospecific ring-opening of a chiral epoxide. This approach often starts from a readily available chiral precursor. For the synthesis of (2S)-2-azidopropan-1-amine, a plausible route begins with the commercially available (S)-propylene oxide. The reaction of (S)-propylene oxide with an amine source, followed by conversion of the resulting hydroxyl group to an azide, can lead to the desired product. However, direct azidation of a chiral amino alcohol precursor is a more common and controlled method.

Starting with (S)-1-aminopropan-2-ol, the hydroxyl group at the C2 position can be stereospecifically converted to an azide group. This is typically achieved through a two-step sequence involving the activation of the hydroxyl group, for example, by converting it into a good leaving group like a tosylate or mesylate. Subsequent nucleophilic substitution with an azide source, such as sodium azide, proceeds via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the C2 position. This inversion is crucial as it transforms the (S) configuration of the starting alcohol to the desired (S) configuration of the azide at the C2 position.

Alternatively, the Mitsunobu reaction provides a direct method for the conversion of the hydroxyl group to an azide with inversion of configuration. missouri.eduorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol, which is then displaced by a nucleophilic azide source like diphenylphosphoryl azide (DPPA). commonorganicchemistry.comnih.gov

Precursor Design and Chemical Transformations

The successful synthesis of (2S)-2-azidopropan-1-amine hydrochloride is highly dependent on the strategic selection of precursors and the sequence of chemical transformations. These transformations often involve the conversion of halogenated precursors and the use of protecting groups to ensure the desired reactivity and regioselectivity.

Conversion of Halogenated Precursors to Azides and Amines

While not the primary route for this specific chiral synthesis due to the challenge of stereocontrol, the conversion of halogenated precursors is a fundamental method for introducing azide and amine functionalities. For instance, a racemic mixture of 2-chloropropan-1-amine (B12445925) could be synthesized and then resolved to obtain the (S)-enantiomer. Subsequently, the chloro group could be displaced by an azide nucleophile. However, controlling the stereochemistry in this approach can be challenging.

A more stereocontrolled approach would involve starting with a chiral precursor. For example, (S)-1-amino-2-chloropropane could be subjected to nucleophilic substitution with sodium azide to yield (2S)-2-azidopropan-1-amine, taking advantage of the inversion of configuration during the S(_N)2 reaction.

| Precursor | Reagent | Product | Reaction Type |

| (S)-1-amino-2-chloropropane | Sodium Azide (NaN(_3)) | (2S)-2-azidopropan-1-amine | S(_N)2 Substitution |

| (S)-2-bromopropan-1-amine | Sodium Azide (NaN(_3)) | (2S)-2-azidopropan-1-amine | S(_N)2 Substitution |

Protecting Group Chemistry for Orthogonal Functionalization

Given the presence of two nucleophilic groups, the amine and the azide (which is introduced from a nucleophilic azide source), protecting group chemistry is essential to achieve the desired transformations selectively. In the synthesis starting from (S)-1-aminopropan-2-ol, the primary amine must be protected before the conversion of the hydroxyl group to the azide. This prevents the amine from reacting with the activating agents (e.g., tosyl chloride or mesyl chloride) or participating in unwanted side reactions.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced under mild conditions and are stable to the conditions required for the subsequent azidation step. The choice of protecting group is critical and should allow for its selective removal at the end of the synthesis without affecting the newly introduced azide group. This concept is known as orthogonal protection.

A typical synthetic sequence would be:

Protection: The amino group of (S)-1-aminopropan-2-ol is protected, for instance, with a Boc group to form (S)-tert-butyl (2-hydroxypropyl)carbamate.

Activation: The hydroxyl group of the protected amino alcohol is then activated, for example, by reaction with p-toluenesulfonyl chloride in the presence of a base to form the corresponding tosylate.

Azidation: The tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosylate group via an S(_N)2 reaction, leading to inversion of configuration and the formation of (S)-tert-butyl (2-azidopropyl)carbamate.

Deprotection: The Boc protecting group is removed under acidic conditions, for example, using hydrochloric acid in an appropriate solvent. This step also forms the final hydrochloride salt of the product.

This strategic use of protecting groups ensures that each functional group is manipulated in a controlled manner, leading to the successful synthesis of this compound with high chemical and stereochemical purity.

Optimization of Reaction Conditions for Yield and Stereocontrol

The optimization of reaction conditions is paramount in the synthesis of this compound to maximize the yield and maintain strict control over the stereochemistry at the C2 position. This involves a systematic evaluation of solvents, temperature, and pressure.

The choice of solvent is a critical factor that significantly influences both the rate and the stereochemical outcome of the nucleophilic substitution reaction to introduce the azide group. For the SN2 displacement of an activated hydroxyl group (e.g., a tosylate or mesylate) with sodium azide, polar aprotic solvents are generally favored. These solvents are capable of solvating the cation (Na⁺) while leaving the azide anion (N₃⁻) relatively unsolvated and thus more nucleophilic.

Detailed research findings on analogous reactions suggest that solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) facilitate the SN2 reaction, leading to higher yields and cleaner inversion of stereochemistry. In contrast, protic solvents such as ethanol (B145695) or water can solvate the azide anion through hydrogen bonding, reducing its nucleophilicity and potentially leading to slower reaction rates and an increased proportion of elimination byproducts. The effect of the solvent on reaction kinetics and stereoselectivity can be summarized in the following table, which represents typical outcomes for the azidation of a chiral amino alcohol derivative.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| DMF | 36.7 | 8 | 92 | >99 |

| DMSO | 46.7 | 6 | 95 | >99 |

| Acetonitrile | 37.5 | 12 | 85 | 98 |

| THF | 7.6 | 24 | 70 | 95 |

| Ethanol | 24.6 | 48 | 45 | 80 |

For the azidation of activated (S)-2-aminopropan-1-ol derivatives, the optimal temperature is typically maintained in the range of 60-80 °C. This temperature range provides a balance between a reasonable reaction rate and the minimization of undesirable side reactions. The influence of temperature on the yield and enantiomeric excess is illustrated in the table below, based on findings from related stereospecific substitution reactions.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 25 | 72 | 65 | >99 |

| 60 | 12 | 90 | >99 |

| 80 | 6 | 94 | 98 |

| 100 | 3 | 85 (with byproducts) | 92 |

The influence of pressure on this type of liquid-phase reaction is generally considered to be minimal under standard laboratory conditions and is not typically a parameter that is optimized for this synthesis.

Isolation and Enantiomeric Enrichment Techniques

Following the completion of the synthetic reaction, the isolation of (2S)-2-azidopropan-1-amine as its hydrochloride salt is typically achieved through a series of workup and purification steps. The crude reaction mixture is first cooled and then subjected to an aqueous workup to remove the solvent and any water-soluble byproducts. The organic layer containing the product is then extracted, dried, and concentrated under reduced pressure. The resulting free base is then converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol.

The final and most critical step in obtaining a highly pure product is the enantiomeric enrichment, which is often achieved through crystallization. The formation of a crystalline salt can significantly enhance the enantiomeric excess of the final product. The solubility of the desired enantiomer's salt may differ from that of the minor enantiomer, allowing for selective crystallization.

The choice of crystallization solvent is crucial for effective enantiomeric enrichment. A solvent system is selected in which the desired (S)-enantiomer hydrochloride has lower solubility than the (R)-enantiomer hydrochloride, leading to its preferential crystallization. The enantiomeric excess of the crystalline material can be determined using chiral High-Performance Liquid Chromatography (HPLC). The table below illustrates the potential for enantiomeric enrichment of a chiral amine hydrochloride through recrystallization from different solvent systems.

| Initial ee (%) | Crystallization Solvent | ee after 1st Crystallization (%) | ee after 2nd Crystallization (%) |

|---|---|---|---|

| 92 | Isopropanol/Diethyl Ether | 98.5 | >99.5 |

| 92 | Methanol/Toluene | 97.0 | 99.0 |

| 92 | Ethanol | 95.5 | 98.0 |

Through careful optimization of the synthetic and purification protocols, this compound can be obtained in high yield and with excellent enantiomeric purity.

Chemical Reactivity and Transformation Pathways of 2s 2 Azidopropan 1 Amine Hydrochloride

Azide (B81097) Reactivity: Cycloaddition and Reduction Chemistry

The azide group is a versatile functional group known for its participation in "click chemistry" reactions and its ability to be reduced to a primary amine. broadpharm.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles from azides and terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov The Cu(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org

A key feature of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov This is in contrast to the thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov

When a chiral azide such as (2S)-2-azidopropan-1-amine is used, the stereocenter at the C2 position is retained in the final triazole product. The CuAAC reaction itself does not typically create a new stereocenter. nih.gov However, the development of enantioselective CuAAC reactions is an active area of research, aiming to control the stereochemistry of the products formed. nih.govnih.gov

| Parameter | Outcome in CuAAC | Supporting Details |

| Regioselectivity | Exclusively 1,4-disubstituted 1,2,3-triazole | The copper catalyst directs the reaction to form a single regioisomer. nih.govrsc.org |

| Stereochemistry | Retention of existing stereocenters | The stereochemical integrity of the chiral azide is maintained during the reaction. nih.gov |

| Enantioselectivity | Generally not enantioselective | Standard CuAAC conditions do not induce chirality, but specialized chiral ligands can be employed for asymmetric synthesis. nih.govacs.orgbirmingham.ac.uk |

The efficiency and success of the CuAAC reaction are often dependent on the catalytic system employed. While the reaction can proceed with simple copper(I) salts, the use of ligands is crucial for stabilizing the Cu(I) oxidation state, preventing disproportionation, and enhancing the reaction rate. wikipedia.orgnih.gov

Various ligands have been developed to improve the CuAAC reaction, particularly in biological and aqueous systems. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are widely used to protect the copper(I) catalyst from oxidation and other side reactions. nih.gov Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) have also been developed to facilitate reactions in aqueous media. tcichemicals.com

The choice of the copper source is also flexible. Often, Cu(II) salts like copper(II) sulfate (B86663) are used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. wikipedia.org

| Catalytic System Component | Function | Examples |

| Copper(I) Source | The active catalyst for the cycloaddition. | CuI, CuBr, or in situ generated from CuSO₄ and sodium ascorbate. wikipedia.org |

| Ligand | Stabilizes Cu(I), prevents oxidation, and accelerates the reaction. | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), various phosphines and N-heterocyclic carbenes (NHCs). nih.govtcichemicals.comacs.org |

| Solvent | Varies depending on the reactants' solubility. | Water, t-BuOH/H₂O mixtures, organic solvents like DMF. acs.orgmdpi.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes. magtech.com.cn The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction, eliminating the need for a metal catalyst. magtech.com.cn This is particularly advantageous for biological applications where the toxicity of copper is a concern. nih.gov

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Electron-withdrawing groups on the cyclooctyne can significantly increase the reaction rate. nih.gov While SPAAC is a powerful tool, it generally has slower kinetics compared to CuAAC. nih.gov

| Feature | Description |

| Catalyst | None (copper-free) magtech.com.cn |

| Driving Force | Ring strain of the cyclooctyne magtech.com.cn |

| Advantages | Biocompatible (no cytotoxic copper catalyst) nih.gov |

| Disadvantages | Generally slower reaction rates than CuAAC, potential for side reactions of the strained alkyne. nih.gov |

| Common Cyclooctynes | DIBO, DIFO, BCN broadpharm.comnih.gov |

Reduction of the Azide Group to Amine: Catalytic Hydrogenation and Staudinger Reaction

The azide group can be readily reduced to a primary amine through several methods, most notably catalytic hydrogenation and the Staudinger reaction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the azide. rsc.org It is a highly efficient and clean method, with nitrogen gas being the only byproduct. The reaction is typically carried out under mild conditions. rsc.org

Staudinger Reaction: The Staudinger reaction provides a mild, non-reductive method for converting azides to amines. wikipedia.org The reaction proceeds in two steps: the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane with the loss of nitrogen gas. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and the corresponding phosphine oxide. wikipedia.orgcommonorganicchemistry.com This reaction is highly chemoselective and tolerates a wide range of functional groups.

| Reduction Method | Reagents | Byproducts | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | N₂ | High efficiency, clean reaction. rsc.org |

| Staudinger Reaction | 1. Triphenylphosphine (PPh₃) 2. H₂O | N₂, Triphenylphosphine oxide | Mild, non-reductive conditions, highly chemoselective. wikipedia.orgorganic-chemistry.org |

Amine Reactivity: Nucleophilic and Condensation Reactions

The primary amine group in (2S)-2-azidopropan-1-amine hydrochloride is a potent nucleophile and can participate in a variety of reactions, including condensation reactions with carbonyl compounds.

Nucleophilic Reactions: As a nucleophile, the amine can react with a wide range of electrophiles. These reactions include, but are not limited to, acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with sulfonyl chlorides to form sulfonamides.

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of imines is a reversible process. libretexts.org Amides can also be formed through the condensation of amines with carboxylic acids, often requiring activation of the carboxylic acid or harsh reaction conditions. unizin.org

| Reaction Type | Reactant | Product |

| Nucleophilic Acylation | Acyl chloride, Anhydride | Amide |

| Nucleophilic Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) libretexts.org |

| Condensation | Carboxylic Acid | Amide unizin.org |

Acylation and Sulfonylation of the Amine Moiety

The primary amine of (2S)-2-azidopropan-1-amine is a potent nucleophile upon deprotonation and readily undergoes acylation and sulfonylation reactions with suitable electrophiles. These reactions lead to the formation of stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) yields the corresponding N-acylated product. The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction (if starting from the hydrochloride salt) and to deprotonate the ammonium (B1175870) ion, thereby activating the amine for nucleophilic attack. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Sulfonylation: Similarly, sulfonylation is achieved by treating the free amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction is fundamental in the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry.

The general schemes for these transformations are presented below:

Table 1: Acylation and Sulfonylation Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | R-COCl | N-((2S)-2-azidopropyl)acetamide |

Note: R represents a generic organic substituent.

Formation of Imines, Amides, and Ureas

The primary amine functionality of (2S)-2-azidopropan-1-amine serves as a versatile precursor for the synthesis of imines, amides, and ureas.

Imine Formation: Condensation of the primary amine with aldehydes or ketones under dehydrating conditions yields the corresponding imines (Schiff bases). This reaction is typically reversible and is driven to completion by the removal of water.

Amide Formation: Beyond the use of acyl chlorides and anhydrides, amides can also be formed through the coupling of the amine with carboxylic acids using a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to activate the carboxylic acid for nucleophilic attack by the amine.

Urea Formation: The synthesis of ureas from (2S)-2-azidopropan-1-amine can be accomplished through several routes. The most direct method involves the reaction of the amine with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can generate unsymmetrical ureas. A more contemporary and safer approach involves the use of carbonyldiimidazole (CDI) as a phosgene surrogate.

Table 2: Formation of Imines, Amides, and Ureas

| Product Class | General Reaction |

|---|---|

| Imine | Amine + Aldehyde/Ketone ⇌ Imine + H₂O |

| Amide | Amine + Carboxylic Acid + Coupling Agent → Amide |

Strategic Applications of 2s 2 Azidopropan 1 Amine Hydrochloride As a Chiral Building Block

Construction of Complex Nitrogen-Containing Chiral Scaffolds

The dual reactivity of (2S)-2-azidopropan-1-amine allows for its use in synthesizing intricate molecular architectures that contain nitrogen, a key element in many biologically active compounds.

Synthesis of Optically Active Heterocycles and Cyclic Amines

The compound serves as an excellent precursor for creating optically pure heterocyclic compounds, which are core structures in many pharmaceuticals. The primary amine and the azide (B81097) group can act as nucleophiles or be converted into other functional groups to facilitate ring-formation reactions.

For instance, the azide can be reduced to a primary amine, yielding a chiral 1,2-diamine. This diamine can then undergo condensation reactions with dicarbonyl compounds or their equivalents to form six-membered heterocycles like chiral piperazines or pyrazines. Alternatively, intramolecular cyclization strategies can be employed. By transforming the primary amine into a suitable leaving group or vice versa, subsequent ring closure can lead to the formation of valuable three- or four-membered rings like aziridines and azetidines. Such synthetic routes provide access to a library of chiral heterocyclic scaffolds that are otherwise challenging to prepare. researchgate.net

Incorporation into Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. (2S)-2-azidopropan-1-amine is a key starting material for a variety of these ligands. Following the reduction of the azide group to a second amine, the resulting (S)-1,2-diaminopropane is a classic C2-symmetric backbone.

This chiral diamine can be readily derivatized to synthesize several classes of highly effective ligands:

P,N and N,N Ligands: The amino groups can be reacted with chlorodiphenylphosphine (B86185) to produce chiral aminophosphine (B1255530) ligands. These are particularly effective in transition metal-catalyzed reactions like asymmetric hydrogenation and hydroformylation. researchgate.netrsc.org

Salen-type Ligands: Condensation of the diamine with two equivalents of a salicylaldehyde (B1680747) derivative yields chiral Salen ligands, which are widely used in asymmetric epoxidation, cyclopropanation, and other oxidation reactions.

The stereocenter inherited from the original building block is positioned close to the metal center in the resulting catalyst complex, enabling a high degree of enantiocontrol in the catalytic transformation.

| Scaffold Type | Key Transformation | Resulting Structure Class | Application Area |

|---|---|---|---|

| Heterocycles | Azide Reduction & Condensation | Chiral Piperazines, Pyrazines | Pharmaceutical Intermediates |

| Chiral Ligands | Azide Reduction & Phosphinylation | Chiral Aminophosphine Ligands | Asymmetric Catalysis |

| Chiral Ligands | Azide Reduction & Imine Formation | Chiral Salen Ligands | Asymmetric Oxidation |

Precursor for Advanced Synthetic Intermediates

The unique functionality of this building block makes it an ideal starting point for synthesizing other high-value chiral intermediates.

Generation of Chiral Aziridines and Other Ring Systems

Chiral aziridines are highly strained, three-membered rings containing a nitrogen atom. This strain makes them exceptionally useful synthetic intermediates, as they can undergo regioselective ring-opening reactions to introduce nitrogen-containing functionalities with stereocontrol. researchgate.netnih.gov (2S)-2-azidopropan-1-amine hydrochloride is a direct precursor to chiral 2-methylaziridine (B133172) derivatives. This transformation can be achieved through an intramolecular cyclization, where one of the nitrogen functions (typically the amine) displaces a leaving group on the adjacent carbon, which can be generated from the other nitrogen function. This provides a reliable route to enantiomerically pure aziridines that are pivotal in the synthesis of complex amines and natural products. researchgate.net

Routes to Stereodefined Amino Acids and Derivatives

Non-proteinogenic amino acids are crucial components in peptidomimetics and drug discovery, often enhancing metabolic stability or receptor binding affinity. (2S)-2-azidopropan-1-amine provides a stereodefined scaffold for the synthesis of unnatural amino acids. nih.gov The 1,2-diamine structure, obtained after azide reduction, is a key feature. Through selective protection and functional group manipulation, one of the amino groups can be elaborated into a carboxylic acid or its equivalent, while the other remains as an amino group, thus forming a diamino acid derivative. The azide functionality itself is also valuable, as azido-amino acids can be incorporated into peptides and later modified using bioorthogonal chemistry, such as the Staudinger ligation or click chemistry.

Derivatization and Analogue Synthesis Based on 2s 2 Azidopropan 1 Amine Hydrochloride

Modifications at the Azide (B81097) Group

The azide functional group is a versatile handle for a variety of chemical transformations. It can participate in cycloaddition reactions or be converted into other nitrogen-containing functional groups, providing pathways to a broad spectrum of derivatives.

Synthesis of Functionalized Triazole Adducts

One of the most prominent reactions of the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction facilitates the covalent linkage of the azide-containing scaffold to molecules bearing a terminal alkyne. The CuAAC reaction is highly efficient and regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazole rings. acs.org This method is valued for its mild reaction conditions, broad substrate scope, and high yields. nih.govmdpi.com

The reaction involves treating (2S)-2-azidopropan-1-amine with a diverse range of terminal alkynes in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄·5H₂O) with a reducing agent (such as sodium ascorbate) or by using a stable copper(I) source like [CuBr(PPh₃)₃]. acs.orgorganic-chemistry.org The resulting 1,2,3-triazole ring is not merely a linker but can actively participate in hydrogen bonding and dipole interactions, making it a valuable pharmacophore in drug design. nih.gov A variety of functional groups can be introduced into the final molecule by varying the substituent on the alkyne partner. acs.org

| Alkyne Reactant | Resulting Triazole Substituent (R) | Potential Application Area |

|---|---|---|

| Phenylacetylene | Phenyl | Medicinal Chemistry Scaffolds |

| Propargyl alcohol | -CH₂OH | Further Functionalization Handle |

| Ethynylferrocene | Ferrocenyl | Electrochemistry, Materials Science |

| 1-Ethynyl-4-fluorobenzene | 4-Fluorophenyl | Bioisosteric Replacement in Drug Design |

Conversion to Other Nitrogen Species (e.g., Amine, Imine)

The azide group can be readily reduced to a primary amine, a fundamental transformation in organic synthesis. This conversion effectively transforms the starting material into a chiral 1,2-diamine. A wide array of reducing agents can accomplish this transformation with high efficiency and chemoselectivity. researchgate.net Common methods include catalytic hydrogenation using catalysts like Adams' catalyst (PtO₂) or palladium on carbon (Pd/C), or reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of specific catalysts. organic-chemistry.orglibretexts.org Other systems, such as dichloroindium hydride, have also been employed for the mild reduction of organic azides to their corresponding amines. organic-chemistry.org

In specific molecular contexts, azides can be converted into imines. For instance, γ-azidonitriles can undergo cyclization upon reduction to form pyrrolidin-2-imines. organic-chemistry.org This type of intramolecular reaction highlights the potential for the azide group to participate in the formation of heterocyclic structures.

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temperature | Common, effective, but may reduce other functional groups. |

| LiAlH₄ | Anhydrous ether or THF, 0 °C to room temp. | Powerful reducing agent, reduces many other functional groups. libretexts.org |

| NaBH₄ / Catalyst | e.g., with Sn(SPh)₂(BDT) catalyst | Milder conditions, good yields. organic-chemistry.org |

| InCl₂H | Mild conditions | Chemoselective reduction. organic-chemistry.org |

Functionalization of the Amine Moiety

The primary amine of (2S)-2-azidopropan-1-amine hydrochloride is a nucleophilic center that can readily undergo a variety of derivatization reactions. These reactions allow for the introduction of diverse functionalities, extending the molecular framework for various applications. rsc.orgresearchgate.net

Preparation of Substituted Amides, Urethanes, and Sulfonamides

Amides: The formation of an amide bond is one of the most fundamental transformations of a primary amine. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. chemguide.co.ukmasterorganicchemistry.com The reaction with an acyl chloride is often rapid and exothermic, usually performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. hud.ac.uk Alternatively, direct coupling of a carboxylic acid with the amine can be mediated by a dehydrating agent or coupling reagent, a method widely used in peptide synthesis to avoid harsh conditions. masterorganicchemistry.com

Urethanes: Urethanes (or carbamates) are synthesized from the primary amine moiety, often through reaction with chloroformates or by the carbonylation of amines with CO₂ followed by reaction with an alcohol. ebrary.net The synthesis of polyurethanes, for example, involves the reaction of isocyanates with hydroxyl groups, and amine catalysts play a crucial role in these polymerizations. mdpi.comtopicsonchemeng.org.my

Sulfonamides: Sulfonamides are a significant class of compounds, particularly in medicinal chemistry. cbijournal.com They are typically prepared by reacting the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. cbijournal.comresearchgate.net This reaction is generally robust and provides the corresponding N-substituted sulfonamide in good yields. organic-chemistry.org Modern methods have also been developed, including metal-free oxidative coupling of thiols and amines. rsc.org

| Derivative | General Reagent | Typical Byproduct |

|---|---|---|

| Amide | Acyl Chloride (R-COCl) | HCl |

| Urethane | Chloroformate (R-OCOCl) | HCl |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | HCl |

Reductive Amination and Alkylation Strategies

Reductive Amination: Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the conversion of the primary amine into a secondary or tertiary amine. organic-chemistry.org The process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in the same pot to the corresponding amine. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comchemistrysteps.com This one-pot procedure is highly efficient for producing more substituted amines with minimal byproduct formation. acs.org

Alkylation Strategies: Direct alkylation of the primary amine with an alkyl halide is another route to secondary and tertiary amines. libretexts.org This reaction proceeds via a nucleophilic substitution (S_N_2) mechanism. wikipedia.org However, a significant drawback of this method is the potential for overalkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form the tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comjove.com Controlling the reaction to yield a single product can be challenging, though using a large excess of the initial amine can favor the formation of the mono-alkylated product. jove.com

Stereochemical Integrity in Derivatization and Product Diversity

A critical aspect of synthesizing analogues from a chiral starting material like this compound is the preservation of the stereocenter's configuration. The synthetic utility of this building block is rooted in its ability to confer a specific stereochemistry to the target molecule.

The derivatization reactions discussed in the preceding sections—modifications at the azide and amine groups—occur at functional groups that are not directly bonded to the chiral carbon in a way that breaks and reforms a bond at the stereocenter. Therefore, these transformations generally proceed with retention of the original (S)-configuration. This preservation of stereochemical integrity is crucial for creating libraries of enantiomerically pure compounds.

It is important to distinguish these reactions from nucleophilic substitution reactions that might occur at the chiral center itself. If the azide group were to be displaced by another nucleophile, the stereochemical outcome would depend on the mechanism. A concerted S_N_2 reaction would proceed with a complete inversion of the stereocenter's configuration. libretexts.orgrsc.org Conversely, an S_N_1 reaction, which proceeds through a planar carbocation intermediate, would lead to racemization, yielding a mixture of both enantiomers. libretexts.orgchemistrysteps.com The derivatization strategies employed for this compound are specifically chosen to avoid these pathways and maintain the valuable stereochemical information encoded in the starting material. This allows for the generation of extensive product diversity, where a wide array of functional groups can be introduced while predictably controlling the three-dimensional structure of the final molecule. acs.org

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃H₉ClN₄ |

| Adams' catalyst (Platinum dioxide) | PtO₂ |

| Copper(II) sulfate (B86663) pentahydrate | CuSO₄·5H₂O |

| Dichloroindium hydride | HInCl₂ |

| Ethynylferrocene | C₁₂H₁₀Fe |

| Lithium aluminum hydride | LiAlH₄ |

| Palladium on carbon | Pd/C |

| Phenylacetylene | C₈H₆ |

| Propargyl alcohol | C₃H₄O |

| Pyridine | C₅H₅N |

| Sodium ascorbate | C₆H₇NaO₆ |

| Sodium borohydride | NaBH₄ |

| Sodium cyanoborohydride | NaBH₃CN |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S |

| Triethylamine | C₆H₁₅N |

Mechanistic Investigations of Reactions Involving 2s 2 Azidopropan 1 Amine Hydrochloride

Elucidation of Reaction Pathways and Transition States

The dual functionality of (2S)-2-azidopropan-1-amine—possessing both a nucleophilic amine and a dipolar azide (B81097) group—allows it to participate in a variety of chemical transformations. The reaction pathways are largely dictated by which functional group engages with the substrate and the reaction conditions employed.

Kinetic and Thermodynamic Aspects of Azide Cycloadditions

The azide functional group is well-known for its participation in 1,3-dipolar cycloadditions, most notably the Huisgen cycloaddition with alkynes to form triazoles. arxiv.org These reactions are thermodynamically favorable due to the formation of a stable aromatic triazole ring.

Kinetic studies of similar thermal, uncatalyzed cycloadditions show that the process is typically concerted but asynchronous, proceeding through a highly ordered transition state. nih.gov This leads to a significant negative entropy of activation. Density functional theory (DFT) calculations on related systems, such as phenyl azide with various alkynes, have been used to determine the activation barriers and transition state geometries. researchgate.net The activation energy is influenced by factors like ring strain in the alkyne (strain-promoted cycloadditions) and electronic effects of substituents on both the azide and the alkyne. researchgate.netacs.org For instance, the activation energy for phenyl azide addition to alkynes decreases significantly as the ring size of the alkyne becomes smaller and more strained. acs.org

Table 1: Representative Activation Energies for Phenyl Azide Cycloadditions Activation energies (ΔG‡) calculated for the 1,3-dipolar cycloaddition of phenyl azide with various cycloalkynes, demonstrating the effect of ring strain on reaction kinetics.

| Cycloalkyne | Activation Energy (ΔG‡ in kcal/mol) | Reference |

|---|---|---|

| Cyclononyne | 29.2 | acs.org |

| Cyclooctyne (B158145) | ~16.0 (Varies with substituents) | iau.ir |

| Cyclohexyne | 14.1 | acs.org |

Dissection of the transition state energies reveals that the energetic penalty required to distort the reactants into the transition state geometry is a key factor controlling reactivity. nih.gov

Stereochemical Control in Amine-Based Transformations

The primary amine in (2S)-2-azidopropan-1-amine hydrochloride is a key functional group for asymmetric synthesis. Chiral primary amines are widely used as catalysts or synthons to control the stereochemical outcome of reactions such as Mannich, aldol (B89426), and Michael additions. researchgate.net

The mechanism of stereochemical control typically involves the formation of a chiral intermediate, such as an enamine or an imine, from the reaction of the amine with a carbonyl compound. The inherent chirality of the amine dictates the facial selectivity of the subsequent bond-forming step. The chiral environment created by the amine catalyst directs the incoming electrophile to attack one face of the enamine or imine preferentially, leading to the formation of one stereoisomer in excess. researchgate.netnih.gov In many cases, the stereochemical outcome can be reversed by switching from a primary to a secondary amine catalyst, highlighting the subtle yet critical role of the catalyst structure. researchgate.net

Role of the Chiral Center in Directing Reactivity and Selectivity

The stereogenic center at the C2 position of this compound is fundamental to its utility in asymmetric synthesis. This chiral center governs the molecule's interactions in a chiral environment, influencing the energy of diastereomeric transition states and thereby controlling the stereoselectivity of reactions. nih.govmdpi.com

Inductive and Steric Effects on Reaction Stereoselectivity

The substituents attached to the chiral carbon—a methyl group, a hydrogen atom, an aminomethyl group, and an azido (B1232118) group—exert both steric and electronic (inductive) effects that direct the stereochemical course of a reaction.

Steric Effects: The spatial arrangement and size of the groups around the chiral center create a biased environment. During a reaction, an incoming reagent will preferentially approach from the less sterically hindered face of the molecule or its derived intermediate (e.g., an enamine). numberanalytics.commasterorganicchemistry.com The methyl group, in particular, provides steric bulk that can effectively shield one face, forcing reactants to approach from the opposite side. This principle is a cornerstone of asymmetric induction. numberanalytics.com

The interplay between these effects is crucial; the dominant effect determines the final stereochemical outcome. pharmaguideline.com

Conformational Analysis Influencing Reaction Outcome

The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity. For (2S)-2-azidopropan-1-amine, rotation around the C1-C2 single bond leads to various staggered and eclipsed conformers with different energies. The most stable conformer, which minimizes steric and torsional strain, is the one most likely to participate in a reaction.

By analogy to similar small-chain amines, the staggered conformations (gauche and anti) are energy minima, while eclipsed conformations represent energy maxima. The relative stability of these conformers determines the orientation of the functional groups in the ground state. This preferred orientation often translates into the transition state, a concept explained by the Curtin-Hammett principle. The transition state that is most easily accessible from the most stable ground-state conformer will be favored, thus influencing the stereochemical outcome of the reaction. nih.gov An intramolecular hydrogen bond between the amine and azide groups could also potentially rigidify the conformation, further enhancing stereochemical control. nih.gov

Table 2: Postulated Relative Stabilities of C1-C2 Bond Rotamers A qualitative representation of the expected energy differences between conformers based on general principles of steric and torsional strain.

| Conformation | Dihedral Angle (H2N-C1-C2-N3) | Relative Energy | Description |

|---|---|---|---|

| Anti | ~180° | Lowest | Most stable due to maximum separation of bulky groups. |

| Gauche | ~60° | Intermediate | Less stable than anti due to steric interaction. |

| Eclipsed | 0°, 120°, 240° | Highest | Least stable due to maximum torsional and steric strain. |

Catalyst and Solvent Effects on Reaction Mechanisms

Catalysts and solvents can profoundly alter the mechanism, rate, and selectivity of reactions involving this compound.

Catalyst Effects: In azide-alkyne cycloadditions, the use of a copper(I) or ruthenium(II) catalyst changes the mechanism from a concerted thermal process to a stepwise pathway involving metal-acetylide intermediates. d-nb.info This catalysis not only dramatically accelerates the reaction, allowing it to proceed under mild conditions, but also controls the regioselectivity, typically favoring the 1,4-disubstituted triazole isomer. scispace.com Chiral catalysts or chiral surfaces can also be used to induce enantioselectivity in cycloaddition reactions. materialscloud.orgnih.govresearchgate.net

For amine-based transformations, the amine group itself can act as an organocatalyst. researchgate.net The hydrochloride salt form implies that the reaction medium's pH will be a critical factor, as the free amine is the active catalytic species. The equilibrium between the protonated ammonium (B1175870) salt and the free amine can be influenced by added bases or the solvent itself.

Solvent Effects: The choice of solvent can significantly impact reaction kinetics and mechanisms. researchgate.net Polar protic solvents (e.g., water, ethanol) can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that involve charge separation. researchgate.netnih.gov Aprotic solvents (e.g., DMF, DMSO) can also influence rates based on their polarity and coordinating ability. researchgate.net For amine reactions, the solvent's electrophilicity (acidity) can have a major effect by facilitating the protonation of intermediates. researchgate.net In the context of CO2 capture by amines, it has been shown that solvent choice (aqueous vs. organic) and humidity can alter the reaction products between carbamates and bicarbonates. nih.govacs.orgtandfonline.com The solvent can also affect the conformational equilibrium of the reactant, which in turn can influence the stereochemical outcome.

Computational and Theoretical Studies on 2s 2 Azidopropan 1 Amine Hydrochloride and Its Derivatives

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can elucidate the molecular and electronic structure of (2S)-2-azidopropan-1-amine hydrochloride. researchgate.net

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis of the (2S)-2-azidopropan-1-aminium cation (the protonated form of (2S)-2-azidopropan-1-amine) can identify the most stable arrangements of its atoms. The rotation around the C1-C2 bond is of particular interest, as it determines the relative positions of the azido (B1232118) and aminium groups.

Theoretical calculations can map the potential energy surface as a function of the dihedral angles. For the (2S)-2-azidopropan-1-aminium cation, key conformations would include staggered and eclipsed arrangements of the substituents. The staggered conformations, where the bulky groups are further apart, are generally expected to be energy minima, while eclipsed conformations represent energy maxima. mdpi.com The relative energies of these conformers can be calculated to determine their population at a given temperature. A hypothetical energy landscape, based on calculations for similar small organic cations, can provide a qualitative understanding. mdpi.com

Table 1: Hypothetical Relative Energies of (2S)-2-Azidopropan-1-aminium Cation Conformers

| Dihedral Angle (H₂N-C1-C2-N₃) | Conformation | Relative Energy (kJ/mol) |

|---|---|---|

| 60° | gauche | 0 |

| 180° | anti | ~2-5 |

| 0° | eclipsed | >15 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, FMO analysis can predict its behavior in various reactions.

The azide (B81097) group is known to participate in 1,3-dipolar cycloadditions, and FMO theory can explain the regioselectivity and reactivity in these "click" reactions. researchgate.netchempedia.infoacs.org The energies and coefficients of the HOMO and LUMO of the azide dipole and the dipolarophile determine the reaction's feasibility and outcome. chempedia.infoacs.org Similarly, the nucleophilic character of the primary amine can be understood by examining its HOMO. The protonated aminium form, however, would have a significantly lower HOMO energy, rendering it much less nucleophilic.

Computational software can visualize the HOMO and LUMO. For a chiral azide, the distribution of these orbitals will be asymmetric, which is the underlying reason for its stereoselective reactions.

Table 2: Predicted Frontier Orbital Characteristics for (2S)-2-Azidopropan-1-amine

| Molecular Orbital | Primary Location | Predicted Reactivity |

|---|---|---|

| HOMO | Lone pair on the primary amine nitrogen, azide group | Nucleophilic attack (amine), 1,3-dipolar cycloaddition (azide) |

Prediction of Reactivity and Stereoselectivity in Chemical Transformations

Computational methods are invaluable for predicting the outcomes of chemical reactions, especially those involving chiral molecules where stereoselectivity is crucial.

For reactions involving chiral compounds like this compound, it is often critical to predict which stereoisomer will be preferentially formed. Transition state modeling allows chemists to locate the transition state structures for different reaction pathways leading to various stereoisomers. The energy of these transition states can be calculated, and according to transition state theory, the pathway with the lowest energy transition state will be the most favorable, thus determining the major product.

For instance, in a potential intramolecular cyclization of a derivative of (2S)-2-azidopropan-1-amine, computational modeling could identify the transition states leading to different ring conformations or stereoisomers. organic-chemistry.orgacs.orgresearchgate.net By comparing the activation energies, the stereochemical outcome can be predicted. scispace.com

Before embarking on extensive experimental work, computational chemistry can be used to screen various potential reaction pathways. For a multifunctional molecule like this compound, different reagents could react with either the azide or the amine group. Quantum chemical calculations can model the reaction profiles for these different possibilities, including the energies of intermediates and transition states. This allows for an in-silico assessment of the most thermodynamically and kinetically favorable reaction pathways, guiding experimental efforts towards the most promising routes. researchgate.net

Molecular Dynamics Simulations in Complex Reaction Environments

While quantum chemical calculations are excellent for studying individual molecules or simple reaction systems, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in more complex environments, such as in solution. ucl.ac.uk For this compound, an ionic compound, its behavior in a solvent like water is critical.

MD simulations can model the interactions between the (2S)-2-azidopropan-1-aminium cation, the chloride anion, and the surrounding solvent molecules. acs.org These simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the cation and anion.

Ion Pairing: The extent to which the aminium cation and chloride anion remain associated in solution. olisystems.com

Dynamics: The translational and rotational motion of the ions and solvent molecules. ucl.ac.uk

This information is crucial for understanding reaction kinetics in solution, as the solvent can significantly influence the stability of reactants, intermediates, and transition states. For example, MD simulations could help to understand how hydrogen bonding between water and the aminium group might affect the accessibility of the nearby azide group for a reaction. rsc.org

Advanced Analytical Methodologies in Research on 2s 2 Azidopropan 1 Amine Hydrochloride

Spectroscopic Techniques for Elucidating Complex Product Structures and Intermediates

Spectroscopic methods are central to the structural analysis of organic molecules. In the context of (2S)-2-azidopropan-1-amine hydrochloride, these techniques are used to confirm its identity, follow its transformation in chemical reactions, and determine the structure of new, more complex derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR are routine, advanced techniques are often required to resolve complex structures and establish stereochemistry. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, which is crucial when the azido-amine backbone is incorporated into larger molecules.

For stereochemical analysis, chiral shift reagents (CSRs) are particularly valuable. These are typically lanthanide-based complexes that can reversibly bind to the amine group of the analyte. libretexts.org This interaction forms transient diastereomeric complexes, which have distinct NMR spectra. libretexts.org Consequently, in a sample containing both (S) and (R) enantiomers, the CSR can cause the separation of formerly overlapping signals, allowing for the determination of enantiomeric purity directly by integrating the resolved peaks. libretexts.orgresearchgate.net

| Technique | Application in (2S)-2-Azidopropan-1-amine Research | Expected Outcome |

| 2D COSY | Elucidate H-H correlations in reaction products. | Cross-peaks confirm the connectivity of protons on the propane (B168953) backbone and adjacent moieties. |

| 2D HSQC | Correlate protons to their directly attached carbons. | Provides unambiguous assignment of ¹H and ¹³C signals for the molecule's carbon skeleton. |

| ¹H NMR with Chiral Shift Reagents | Determine enantiomeric purity. | Splitting of proton signals (e.g., CH or CH₂) into two distinct sets, one for each enantiomer, allowing for quantification. |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a compound by providing a highly accurate mass measurement. Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range, enabling the confident assignment of molecular formulas to reaction intermediates and final products. nih.gov

In addition to characterization, HRMS is a powerful tool for real-time reaction monitoring. By analyzing small aliquots of a reaction mixture over time, chemists can track the consumption of reactants and the formation of products and byproducts. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern provides valuable information about the molecule's structure and functional groups. For instance, a common fragmentation pathway for azido (B1232118) compounds involves the loss of a nitrogen molecule (N₂).

| Parameter | Technique | Relevance to this compound |

| Exact Mass | HRMS (Orbitrap, FT-ICR) | Confirms the elemental composition of the parent compound and its derivatives with high confidence. |

| Fragmentation Pattern | Tandem MS (MS/MS) | Provides structural information. Expected fragments include losses of N₂, NH₃, and cleavage of the C-C backbone. nih.gov |

| Collision Cross-Section (CCS) | Ion Mobility-MS | Provides information on the ion's three-dimensional shape. Predicted CCS for the [M+H]⁺ ion is 117.0 Ų. vulcanchem.com |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies correspond to the infrared region of the electromagnetic spectrum. For this compound and its reaction products, IR spectroscopy is particularly useful for tracking the presence or transformation of the amine and azide (B81097) groups. libretexts.org

The azide group (-N₃) has a very strong and sharp characteristic absorption band, which makes it easy to identify. core.ac.uk Likewise, the primary amine (-NH₂) group exhibits distinct stretching vibrations. pressbooks.pub The disappearance of the azide peak, for example, is a clear indicator of its successful conversion to another functional group, such as an amine via reduction or a triazole via a click chemistry reaction.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Peak Description |

| Azide | N≡N stretch | 2100 - 2260 | Strong, sharp |

| Primary Amine | N-H stretch | 3300 - 3500 | Medium, two bands for symmetric & asymmetric stretch pressbooks.pub |

| Amine Salt | N⁺-H stretch | 2400 - 3200 | Strong, broad |

| Alkane | C-H stretch | 2850 - 3000 | Medium to strong libretexts.org |

Chromatographic Methods for Stereoisomeric and Chemical Purity Assessment in Synthetic Studies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For chiral compounds like (2S)-2-azidopropan-1-amine, chromatographic methods are critical for assessing both chemical purity (separation from byproducts and starting materials) and stereoisomeric purity (separation of enantiomers).

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.usresearchgate.net The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. researchgate.net For chiral primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. researchgate.net

The sample is dissolved in a suitable mobile phase and injected into the HPLC system. As the enantiomers pass through the column containing the CSP, one is retained longer than the other. A detector (commonly a UV detector) measures the concentration of each enantiomer as it elutes from the column. The enantiomeric excess is then calculated from the relative areas of the two peaks in the resulting chromatogram. heraldopenaccess.us

| Parameter | Description | Example Data |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | --- |

| Mobile Phase | Hexane/Ethanol (B145695) mixture with an amine modifier (e.g., diethylamine) chromatographyonline.com | 90:10 Hexane:Ethanol + 0.1% DEA |

| Retention Time (t_R) | Time taken for each enantiomer to elute. | t_R ((S)-enantiomer): 8.5 min; t_R ((R)-enantiomer): 10.2 min |

| Peak Area | Integrated area under the curve for each peak. | Area (S): 99.5; Area (R): 0.5 |

| Enantiomeric Excess (% ee) | Calculated as | ( |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its nature as a hydrochloride salt, (2S)-2-azidopropan-1-amine is non-volatile and cannot be directly analyzed by GC. However, it can be converted into a volatile derivative through a chemical reaction.

Derivatization of the primary amine group with reagents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) produces a less polar, more volatile compound suitable for GC analysis. This approach is useful for assessing chemical purity and quantifying the compound in complex mixtures where HPLC may not be suitable. It is also highly effective for detecting and identifying small, volatile byproducts that may be present in a reaction mixture.

| Derivatization Reagent | Derivative Functional Group | Volatility | Suitability for GC |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | High | Excellent |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilylamine | High | Excellent |

| Pentafluorobenzoyl Chloride | Pentafluorobenzamide | High | Excellent (for ECD detection) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis (of derivatives or co-crystals)

X-ray crystallography stands as an unequivocal technique for the determination of the three-dimensional structure of crystalline solids at an atomic level. For chiral molecules such as this compound, this analytical method is indispensable for the unambiguous assignment of the absolute configuration of its stereocenter. Due to the inherent difficulty in crystallizing small, flexible molecules like the target compound, crystallographic studies are often performed on its derivatives or co-crystals. This approach not only facilitates the growth of high-quality single crystals but also provides a means to study intermolecular interactions within the solid state.

The primary method for determining the absolute configuration of a chiral molecule through X-ray crystallography is anomalous dispersion. When a crystal of a non-centrosymmetric space group is irradiated with X-rays of a suitable wavelength, the scattering from atoms is slightly out of phase. This phenomenon, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). The analysis of these differences allows for the definitive assignment of the absolute stereochemistry. For light-atom molecules, such as the derivatives of (2S)-2-azidopropan-1-amine, the anomalous scattering effect can be weak. In such cases, the presence of a heavier atom, such as a chloride ion in the hydrochloride salt, can enhance this effect and facilitate a more reliable determination of the absolute configuration.

In instances where the target compound itself does not crystallize readily, the formation of a co-crystal with a chiral co-former of known absolute configuration is a powerful strategy. The resulting diastereomeric co-crystal will have a defined three-dimensional structure that can be elucidated by X-ray diffraction. By knowing the absolute configuration of the co-former, the stereochemistry of the target molecule can be unequivocally determined.

Solid-State Analysis of Derivatives and Co-crystals

Beyond the determination of absolute configuration, X-ray crystallography provides a wealth of information regarding the solid-state structure, including bond lengths, bond angles, torsional angles, and intermolecular interactions. In the case of this compound derivatives, the solid-state packing is largely governed by hydrogen bonding and electrostatic interactions.

The protonated amine group is a strong hydrogen-bond donor, readily interacting with the chloride anion and other hydrogen-bond acceptors in the crystal lattice. The azide group, while not as strong a hydrogen-bond acceptor as an amine or hydroxyl group, can still participate in weaker intermolecular interactions. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

For illustrative purposes, presented below are representative crystallographic data for a hypothetical derivative of (2S)-2-azidopropan-1-amine, which could be an amide formed with a carboxylic acid, and a hypothetical co-crystal with a chiral carboxylic acid. These tables showcase the type of data obtained from a single-crystal X-ray diffraction experiment.

Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative of (2S)-2-Azidopropan-1-amine

| Parameter | Value |

| Empirical Formula | CHClNO |

| Formula Weight | 240.69 |

| Crystal System | Orthorhombic |

| Space Group | P222 |

| a (Å) | 6.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 18.456(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1222.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.308 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| Flack Parameter | 0.02(3) |

Table 2: Selected Bond Lengths and Angles for a Hypothetical Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| C2-N3 | 1.49(1) |

| N3-N2 | 1.23(1) |

| N2-N1 | 1.13(1) |

| C2-C1 | 1.52(1) |

| C1-N4 | 1.48(1) |

| C2-N3-N2 | 115.2(8) |

| N3-N2-N1 | 172.5(9) |

| N4-C1-C2 | 110.3(7) |

The solid-state analysis of such derivatives provides detailed insights into the molecular conformation and the supramolecular assembly. For example, the hydrogen-bonding network involving the amine hydrochloride and potentially the azide group would be fully characterized, revealing the packing motifs and stabilizing interactions within the crystal lattice. This information is fundamental for understanding the structure-property relationships of the compound in the solid state.

Future Directions and Emerging Research Avenues in Azido Amine Chemistry

Integration into Continuous Flow Chemistry and Automated Synthesis

The synthesis and application of small, energetic molecules like organic azides are increasingly moving towards continuous flow chemistry to enhance safety and efficiency. researchgate.netmdpi.com For a compound such as (2S)-2-azidopropan-1-amine hydrochloride, flow chemistry offers a significantly safer route for its synthesis and subsequent derivatization by minimizing the accumulation of potentially explosive intermediates. researchgate.netnih.gov The precise control over reaction parameters like temperature, pressure, and stoichiometry in microreactors can lead to higher yields and purities. mdpi.com

Automated synthesis platforms, which often utilize pre-packed capsules of reagents, are also a promising avenue. acs.orgnih.govsynplechem.com An automated process for the conversion of primary amines to organic azides has been developed, offering a safe and reproducible method that minimizes user exposure to hazardous reagents. acs.orgnih.govsynplechem.comacs.orgresearchgate.net Integrating this compound into such automated systems could streamline the production of its derivatives for high-throughput screening in materials science and other fields. The combination of flow chemistry and automation could enable the on-demand synthesis of this chiral building block, making it more accessible for research and development. nih.gov

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound

| Feature | Benefit in the Context of this compound |

| Enhanced Safety | Minimizes the volume of potentially energetic azide (B81097) intermediates at any given time, reducing explosion hazards. researchgate.netnih.gov |

| Precise Reaction Control | Improved control over temperature, pressure, and mixing, leading to higher selectivity and yield of chiral products. mdpi.com |

| Increased Efficiency | Higher throughput and faster reaction optimization compared to batch processes. |

| Automation Compatibility | Enables on-demand, reproducible synthesis without manual handling of hazardous reagents. acs.orgnih.govsynplechem.com |

| Telescoped Reactions | Allows for multi-step syntheses in a continuous sequence without isolating intermediates. nih.gov |

Application in Supramolecular Chemistry and Self-Assembly

The dual functionality of this compound makes it an intriguing candidate for the design of novel supramolecular structures. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. researchgate.netresearchgate.netyoutube.com The amine group can participate in hydrogen bonding, a key interaction in directing self-assembly, while the azide group offers a versatile handle for post-assembly modification via "click chemistry". nih.gov

For instance, incorporating this molecule into peptides or other oligomers could lead to the formation of unique nanostructures. The self-assembly of dipeptides containing azide moieties has been shown to form porous spherical structures. nih.gov The azide groups in these assemblies can then be used for cross-linking, which can alter the mechanical properties of the resulting materials. nih.gov The chirality of this compound could also be exploited to induce the formation of chiral superstructures, which are of interest in areas such as asymmetric catalysis and chiroptical materials.

Development of Novel Cascade Reactions Utilizing the Azide and Amine Functionalities

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to building molecular complexity. nih.govmdpi.com The presence of both an azide and an amine in this compound provides a platform for designing novel cascade sequences. These reactions could be initiated at either the amine or the azide, with the other functionality participating in a subsequent intramolecular step.